N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide
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Overview
Description
N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide is a useful research compound. Its molecular formula is C22H31ClN10 and its molecular weight is 471 g/mol. The purity is usually 95%.
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Scientific Research Applications
Guanidine Derivatives in Medicinal Chemistry
Guanidine derivatives, due to their chemical properties, are significant in medicinal chemistry. They constitute an essential class of therapeutic agents for treating a wide spectrum of diseases. These compounds, including various cyclic analogues and peptides incorporating arginine, exhibit diverse biological activities. Their applications span from central nervous system agents, anti-inflammatory drugs, to inhibitors of enzymes like NO synthase, showcasing their versatility in drug development (Sączewski & Balewski, 2009).
Analytical Applications of the Ninhydrin Reaction
The ninhydrin reaction, a method for detecting primary amines, amino acids, peptides, and proteins, demonstrates the utility of complex guanidine compounds in analytical chemistry. This reaction is applied across various scientific fields, including agricultural, food, forensic, and protein sciences. Its ability to generate a unique chromophore for primary amines highlights the relevance of guanidine structures in analytical methodologies, providing a scientific basis for further improvements in analytical techniques (Friedman, 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase 13 .
Mode of Action
This could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its potential targets and mode of action, it’s likely that the compound could have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN10/c23-16-10-12-18(13-11-16)31-22(27)33-20(25)29-15-7-2-1-6-14-28-19(24)32-21(26)30-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H5,24,26,28,30,32)(H5,25,27,29,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBNEJKNEKJXJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C(=NCCCCCCN=C(N)/N=C(\N)/NC2=CC=C(C=C2)Cl)N)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152504-12-6 |
Source
|
Record name | N1-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)-N3-PHENYLIMIDODICARBONIMIDIC DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAL2WG8Z42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.